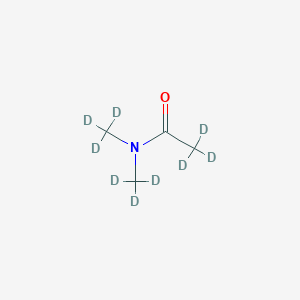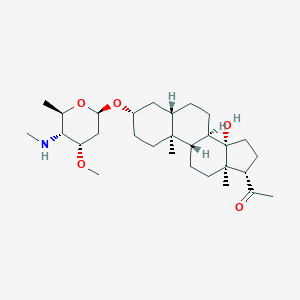![molecular formula C24H32N4O6 B108452 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 797013-83-3](/img/structure/B108452.png)
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of L-type calcium channels. This leads to a decrease in the influx of calcium ions into cells, which in turn leads to a decrease in muscle contractility and vasodilation. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include a decrease in blood pressure, a decrease in heart rate, and a decrease in muscle contractility. The compound has also been shown to have neuroprotective effects, as it inhibits neuronal cell death in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its potent calcium channel blocking activity, which makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. One area of research could be the development of more soluble analogs of the compound, which would make it easier to use in experimental setups. Another area of research could be the investigation of the compound's potential neuroprotective effects in vivo, as well as its potential applications in the treatment of cardiovascular diseases. Additionally, the compound could be studied for its potential applications in other areas of pharmacology, such as the treatment of pain or inflammation.
Métodos De Síntesis
The synthesis of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,5-dicarbethoxy-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of ethyl chloroformate. The reaction is carried out in anhydrous conditions and yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have potent calcium channel blocking activity, which makes it a potential candidate for the treatment of cardiovascular diseases. The compound has also been studied for its potential neuroprotective effects, as it has been shown to inhibit neuronal cell death in vitro.
Propiedades
Número CAS |
797013-83-3 |
|---|---|
Nombre del producto |
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Fórmula molecular |
C24H32N4O6 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H32N4O6/c1-5-33-23(29)20-16(2)25-17(3)21(22(20)18-7-6-8-19(15-18)28(31)32)24(30)34-14-13-27-11-9-26(4)10-12-27/h6-8,15,22,25H,5,9-14H2,1-4H3 |
Clave InChI |
TXNDFIQIRIYIEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




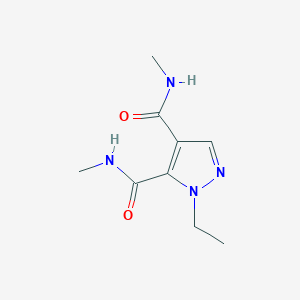
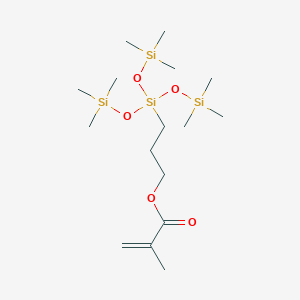

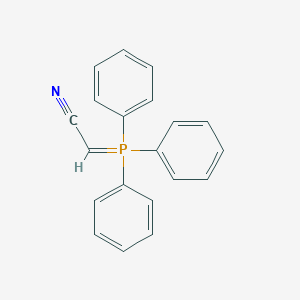
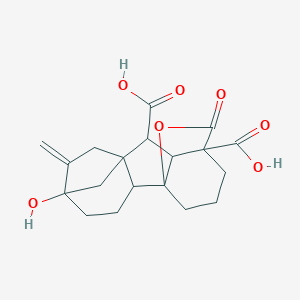
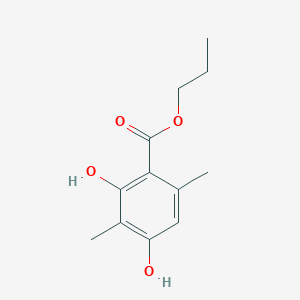

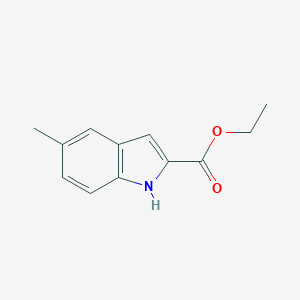

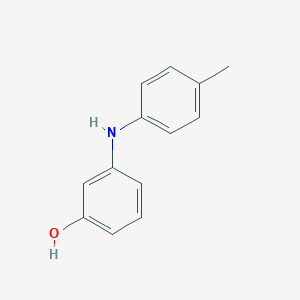
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
